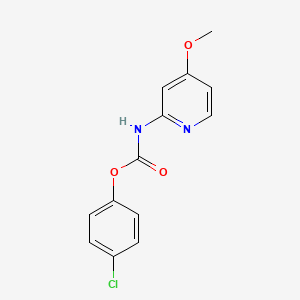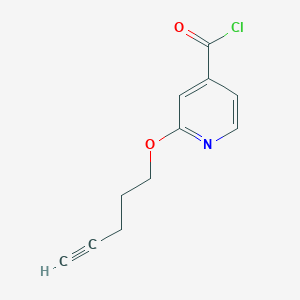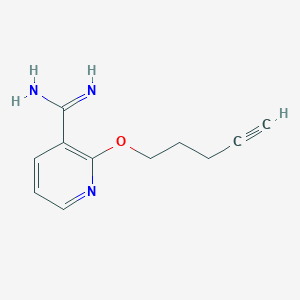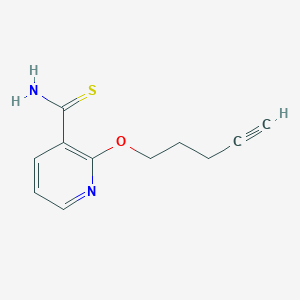![molecular formula C10H18ClN3 B1413236 2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride CAS No. 1949805-94-0](/img/structure/B1413236.png)
2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride
Overview
Description
2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride, commonly known as 2-MPCP-HCl, is a cyclic amine compound with a wide range of applications in scientific research. It is an important building block in the synthesis of a variety of compounds, and has been used in a number of biochemical and physiological experiments.
Scientific Research Applications
Synthesis and Chemistry of Hexasubstituted Pyrazolines
Research has focused on the synthesis and chemistry of pyrazolines, with developments in synthetic routes leading to pentasubstituted 2H-pyrazoles and hexasubstituted cyclopropanes. These compounds demonstrate potential for oxygen-atom transfer reagents and various cyclopropane-related chemical transformations (Baumstark, Vásquez, & Mctush-Camp, 2013).
Heterocyclic Chemistry and Drug Synthesis
Pyrazole derivatives have been identified as core structures in various bioactive compounds, showcasing their importance in medicinal chemistry. These derivatives are utilized in the synthesis of heterocyclic compounds, offering broad applications in drug development and organic synthesis (Gomaa & Ali, 2020).
Bioavailability and Biological Activities
Imiquimod and its analogues, related to the queried chemical structure, activate the immune system through cytokine induction, showcasing their potential in treating various skin disorders. This highlights the role of similar compounds in immunoregulatory, antiviral, antiproliferative, and antitumor activities (Syed, 2001).
Inhibitors of Cytochrome P450 Isoforms
Research into chemical inhibitors of cytochrome P450 isoforms in human liver microsomes indicates the importance of selective inhibition for understanding drug metabolism and potential drug-drug interactions. This area of study is crucial for the development of safer pharmaceuticals and understanding the metabolic pathways of compounds including pyrazole derivatives (Khojasteh et al., 2011).
properties
IUPAC Name |
2-[1-(2-methylpropyl)pyrazol-4-yl]cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.ClH/c1-7(2)5-13-6-8(4-12-13)9-3-10(9)11;/h4,6-7,9-10H,3,5,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGOQPJMWSOYNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)C2CC2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine](/img/structure/B1413160.png)
![6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine](/img/structure/B1413162.png)







![2-Bromomethyl-4-chloro-benzo[b]thiophene](/img/structure/B1413175.png)
![Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride](/img/structure/B1413176.png)